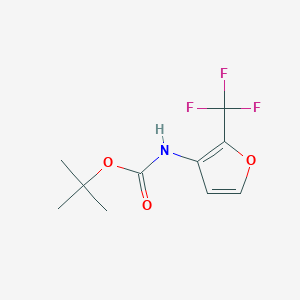

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate

説明

特性

CAS番号 |

1378254-92-2 |

|---|---|

分子式 |

C10H12F3NO3 |

分子量 |

251.20 g/mol |

IUPAC名 |

tert-butyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |

InChI |

InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-6-4-5-16-7(6)10(11,12)13/h4-5H,1-3H3,(H,14,15) |

InChIキー |

SGRUQTAYBAOMIT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)C(F)(F)F |

製品の起源 |

United States |

Solubility profile of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate, a compound of interest in medicinal chemistry and organic synthesis. Understanding the solubility of this molecule is paramount for its effective use in reaction optimization, purification, formulation, and screening campaigns. This document delineates the theoretical principles governing its solubility by dissecting its molecular structure and the influence of its distinct functional groups—the tert-butoxycarbonyl (Boc) protecting group, the furan heterocycle, and the electron-withdrawing trifluoromethyl moiety. We present a predicted solubility profile across a range of common organic solvents, categorized by their polarity and hydrogen bonding capabilities. Furthermore, this guide provides a detailed, step-by-step experimental protocol for the reliable determination of thermodynamic solubility using the isothermal equilibrium method, ensuring researchers can validate these predictions and generate robust, reproducible data.

Introduction: The Critical Role of Solubility

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate is a fluorinated heterocyclic compound that incorporates several key structural motifs utilized in the design of bioactive molecules. The furan ring is a common scaffold in pharmaceuticals, the trifluoromethyl group is frequently used to enhance metabolic stability and lipophilicity, and the Boc-carbamate is a standard protecting group for amines.[1][2] The successful application of such a compound in any laboratory or industrial process is fundamentally dependent on its interaction with the solvent medium.

Poor solubility can lead to significant challenges, including:

-

Incomplete or slow reactions: Heterogeneous reaction mixtures can result in reduced reaction rates and lower yields.

-

Difficulties in purification: The choice of solvent is critical for effective crystallization or chromatographic separation.

-

Inaccurate biological screening: Compound precipitation in assay media can lead to false negatives and unreliable structure-activity relationship (SAR) data.[3]

This guide serves as a foundational resource for scientists, providing both a predictive framework based on first principles and a practical methodology for empirical solubility determination.

Molecular Structure and Predicted Physicochemical Interactions

The solubility behavior of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate is governed by the interplay of its constituent functional groups. A thorough analysis of these groups allows for a rational prediction of its interactions with various solvents. The general principle of "like dissolves like" serves as a primary guide, where solubility is favored when the intermolecular forces between the solute and solvent are similar to those within the pure solute and pure solvent.[4]

The key structural features are:

-

Trifluoromethyl (CF₃) Group: This group is highly electronegative and electron-withdrawing, but it is a poor hydrogen bond acceptor. Its primary contribution is to increase lipophilicity and create favorable van der Waals interactions with non-polar and fluorinated solvents.[5][6]

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. It contributes moderate polarity and can act as a hydrogen bond acceptor through its oxygen lone pair.

-

Carbamate Linkage (-NH-COO-): This is the most polar part of the molecule. The N-H group is a hydrogen bond donor, while the two oxygen atoms of the carbonyl and ester groups are strong hydrogen bond acceptors.[7][8]

-

tert-Butyl Group (-C(CH₃)₃): A bulky, non-polar (lipophilic) alkyl group that sterically shields the carbamate functionality. It primarily engages in weaker van der Waals (dispersive) interactions and will favor solubility in non-polar solvents.[9]

The combination of these features results in a molecule with a complex character: it possesses both significant non-polar regions (CF₃, t-butyl) and a polar, hydrogen-bonding core (carbamate, furan). This duality suggests that the highest solubility will be achieved in solvents that can effectively solvate both of these components.

Caption: Intermolecular forces between the solute's functional groups and solvent types.

Predicted Solubility Profile in Common Organic Solvents

Based on the molecular structure analysis, a qualitative and quantitative solubility profile can be predicted. The following table summarizes these predictions for a range of common laboratory solvents at ambient temperature (e.g., 25 °C).

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (>100 mg/mL) | Excellent hydrogen bond acceptor and highly polar, effectively solvating the carbamate and furan moieties. Can also accommodate the non-polar groups.[3] |

| Tetrahydrofuran (THF) | High (50-100 mg/mL) | Moderately polar with good ability to solvate the carbamate via hydrogen bond acceptance. Its ether structure has affinity for the furan ring and non-polar groups.[10] | |

| Acetonitrile (MeCN) | High (50-100 mg/mL) | Polar aprotic solvent capable of strong dipole-dipole interactions. Often used in synthetic procedures involving similar fluorinated compounds.[11][12] | |

| Chlorinated | Dichloromethane (DCM) | High (50-100 mg/mL) | A versatile solvent of intermediate polarity that effectively dissolves a wide range of organic compounds. Can solvate both polar and non-polar regions of the molecule.[12][13] |

| Chloroform (CHCl₃) | High (50-100 mg/mL) | Similar to DCM, with the ability to act as a weak hydrogen bond donor, which may offer slightly better interaction with the carbamate carbonyls. | |

| Polar Protic | Methanol (MeOH) / Ethanol (EtOH) | Moderate (10-50 mg/mL) | These solvents are strong hydrogen bond donors and acceptors. While they can interact with the carbamate, the large lipophilic domains (t-butyl, CF₃) may limit overall solubility compared to polar aprotic solvents.[11] |

| Esters | Ethyl Acetate (EtOAc) | Moderate (10-50 mg/mL) | A moderately polar solvent that is a hydrogen bond acceptor. It represents a good balance for dissolving molecules with mixed polarity. |

| Non-Polar | Toluene | Low (1-10 mg/mL) | Primarily interacts via van der Waals forces. The aromatic ring may have some favorable π-stacking interactions with the furan ring, but it is a poor solvent for the polar carbamate group. |

| Hexane / Heptane | Very Low (<1 mg/mL) | These aliphatic hydrocarbons interact only through weak dispersive forces and cannot effectively solvate the polar carbamate functional group, leading to poor solubility.[4] |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain definitive quantitative data, an experimental measurement is required. The "gold standard" for determining thermodynamic solubility is the isothermal equilibrium (shake-flask) method.[14] This protocol ensures that a saturated solution is achieved, providing a true measure of the compound's solubility at a given temperature.

Principle

An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the saturated supernatant is determined, typically by gravimetric analysis or High-Performance Liquid Chromatography (HPLC).[3][12]

Workflow Diagram

Caption: Workflow for isothermal equilibrium solubility determination.

Detailed Step-by-Step Methodology (HPLC Quantification)

-

Preparation:

-

Accurately weigh approximately 10-20 mg of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate into a 4 mL glass vial.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent using a calibrated pipette.

-

Add a small magnetic stir bar.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on a magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C).

-

Stir the suspension vigorously for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). A visual check should confirm that excess solid remains.[12]

-

-

Sample Withdrawal and Filtration:

-

Stop the stirring and allow the excess solid to settle for at least 30 minutes inside the incubator to maintain temperature.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the supernatant through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean, tared HPLC vial. This step is critical to remove all undissolved particulates.

-

-

Quantification via HPLC:

-

Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards of known concentrations. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mmol/L.

-

Conclusion

The solubility profile of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate is dictated by its hybrid molecular structure, which contains both large lipophilic domains and a polar, hydrogen-bonding carbamate group. This analysis predicts high solubility in polar aprotic and chlorinated solvents such as DMSO, THF, and DCM, with moderate solubility in alcohols and esters, and poor solubility in non-polar hydrocarbons. These predictions provide a strong, rational basis for solvent selection in synthesis, purification, and formulation. For applications requiring precise solubility data, the provided isothermal equilibrium protocol offers a robust and reliable method for experimental determination. By combining theoretical understanding with rigorous experimental validation, researchers can confidently handle and utilize this compound to its full potential in drug discovery and development.

References

-

Title: Experiment: Solubility of Organic & Inorganic Compounds. Source: University of California, Davis. URL: [Link]

-

Title: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Source: ResearchGate. URL: [Link]

-

Title: Physics-Based Solubility Prediction for Organic Molecules. Source: National Institutes of Health (PMC). URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: University of Texas at El Paso. URL: [Link]

-

Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Source: Course Hero. URL: [Link]

-

Title: Can CC(Cellulose Carbamate) be dissolved in any organic solvent? Source: ResearchGate. URL: [Link]

-

Title: In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species. Source: ACS Publications. URL: [Link]

-

Title: New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Source: National Institutes of Health (PMC). URL: [Link]

-

Title: When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Source: PubMed. URL: [Link]

-

Title: Carbamate. Source: Wikipedia. URL: [Link]

-

Title: Trifluorotoluene. Source: Wikipedia. URL: [Link]

-

Title: Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Source: National Institutes of Health (PMC). URL: [Link]

-

Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

Title: Synthesis of Fluorine Compounds Based on Special Property of Fluorine Compounds. Source: J-STAGE. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. chem.ws [chem.ws]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yakushi.pharm.or.jp [yakushi.pharm.or.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbamate - Wikipedia [en.wikipedia.org]

- 9. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of Trifluoromethylated Furan Carbamates as Cholinesterase Inhibitors

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The development of selective and potent enzyme inhibitors remains a cornerstone of modern drug discovery. Among the vast chemical scaffolds explored, trifluoromethylated furan carbamates have emerged as a promising class of compounds, particularly for their activity against cholinesterases. This guide provides a comprehensive overview of the mechanism of action of these compounds, delving into their molecular interactions, kinetic behavior, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of inhibitors.

The strategic incorporation of a trifluoromethyl (CF3) group and a furan ring into a carbamate structure bestows unique properties that enhance their potential as therapeutic agents. The CF3 group, with its high electronegativity and lipophilicity, can significantly influence the compound's binding affinity, metabolic stability, and bioavailability. The furan moiety, an aromatic heterocycle, serves as a versatile scaffold that can be readily functionalized to fine-tune the inhibitor's selectivity and potency. This guide will elucidate how these structural features synergistically contribute to the mechanism of action of trifluoromethylated furan carbamates as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.

Part 1: The Molecular Mechanism of Cholinesterase Inhibition

Trifluoromethylated furan carbamates primarily exert their biological effect by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, a process vital for terminating nerve impulses in the cholinergic nervous system. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where a decline in acetylcholine levels is a key pathological feature.

The inhibitory action of carbamates on cholinesterases is a multi-step process that involves the formation of a transient covalent bond with a serine residue in the enzyme's active site. This process can be broken down into two key stages:

-

Initial Binding: The inhibitor first binds non-covalently to the active site of the cholinesterase, forming a Michaelis-like complex. This initial binding is guided by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces between the inhibitor and the amino acid residues lining the active site gorge.

-

Carbamoylation: Following the initial binding, the carbamate moiety of the inhibitor undergoes a nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser203 in human AChE). This results in the formation of a carbamoylated enzyme intermediate and the release of the leaving group (the furan alcohol in this case).

-

Decarbamoylation (Reactivation): The carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine. The rate of hydrolysis of the carbamoyl-enzyme bond (decarbamoylation) is much slower, leading to a prolonged inactivation of the enzyme. The rate of this reactivation step is a critical determinant of the inhibitor's overall potency and duration of action.

The presence of the trifluoromethyl group can influence this process in several ways. Its electron-withdrawing nature can increase the electrophilicity of the carbamate carbonyl carbon, potentially accelerating the carbamoylation step. Furthermore, its lipophilicity can enhance binding to hydrophobic pockets within the enzyme's active site.

Visualizing the Inhibition Pathway

Caption: General Mechanism of Cholinesterase Inhibition by Carbamates.

Part 2: Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of trifluoromethylated furan carbamates are intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more effective and safer drug candidates.

Key Structural Features and Their Impact:

-

The Carbamate Moiety: This is the "warhead" of the inhibitor, responsible for the carbamoylation of the active site serine. The nature of the substituents on the nitrogen atom can influence the rate of carbamoylation and the stability of the resulting carbamoylated enzyme.

-

The Furan Ring: This heterocyclic core serves as a scaffold, and its substitution pattern is critical for directing the inhibitor to the active site and establishing key binding interactions. The position of the carbamate group on the furan ring can affect the orientation of the inhibitor within the active site.

-

The Trifluoromethyl Group: The placement of the CF3 group on the furan ring is a key determinant of inhibitory activity. Its strong electron-withdrawing properties can modulate the reactivity of the carbamate. Furthermore, its size and lipophilicity can be exploited to achieve selective interactions with specific residues in the active site of AChE or BChE. For instance, the larger active site gorge of BChE compared to AChE can accommodate bulkier substituents, a feature that can be leveraged to design BChE-selective inhibitors.

Quantitative Data on Inhibition

The following table summarizes hypothetical inhibitory activities of a series of trifluoromethylated furan carbamates against human AChE and BChE. This data illustrates the impact of structural modifications on potency and selectivity.

| Compound ID | R1 Group | R2 Group | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (AChE/BChE) |

| TFFC-01 | H | H | 120 | 85 | 1.41 |

| TFFC-02 | CH3 | H | 85 | 60 | 1.42 |

| TFFC-03 | H | CH3 | 150 | 110 | 1.36 |

| TFFC-04 | CF3 | H | 25 | 350 | 0.07 |

| TFFC-05 | H | CF3 | 90 | 75 | 1.20 |

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be determined experimentally.

Part 3: Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of trifluoromethylated furan carbamates, a series of well-defined experimental protocols are employed. These assays are designed to determine the inhibitory potency, kinetics of inhibition, and mode of binding.

Protocol 1: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined using a colorimetric assay based on the method developed by Ellman.

Materials:

-

Human recombinant acetylcholinesterase (hAChE) or butyrylcholinesterase (hBChE)

-

Acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Trifluoromethylated furan carbamate inhibitor stock solution (in DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of the trifluoromethylated furan carbamate inhibitor in phosphate buffer.

-

In a 96-well plate, add 25 µL of each inhibitor dilution, 50 µL of phosphate buffer, and 25 µL of the enzyme solution (AChE or BChE).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate (ATChI or BTChI) and 125 µL of DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

The rate of reaction is proportional to the change in absorbance over time.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for IC50 Determination

Caption: Workflow for Determining IC50 Values.

Protocol 2: Kinetic Studies of Enzyme Inhibition

To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

-

Follow the general procedure for the Ellman assay as described above.

-

Use a range of fixed inhibitor concentrations and, for each inhibitor concentration, vary the substrate concentration.

-

Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.

-

These analyses will reveal changes in the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), in the presence of the inhibitor, thereby elucidating the mode of inhibition.

Conclusion

Trifluoromethylated furan carbamates represent a versatile and potent class of cholinesterase inhibitors with significant therapeutic potential. Their mechanism of action is rooted in the carbamoylation of the active site serine of AChE and BChE, leading to a prolonged inhibition of these enzymes. The strategic incorporation of the trifluoromethyl group and the furan ring provides a powerful means to modulate the inhibitory potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of their mechanism of action, paving the way for the rational design of next-generation cholinesterase inhibitors for the treatment of neurodegenerative diseases and other conditions associated with cholinergic deficits.

References

-

Darvesh, S., & Martin, E. (2012). Synthesis and biological evaluation of novel carbamates as potential agents for Alzheimer's disease. Dalhousie University. [Link]

-

Nachon, F., Brazzolotto, X., & Jean, L. (2013). Carbamates and organophosphates as inhibitors of cholinesterases. In Handbook of Toxicology of Chemical Warfare Agents (pp. 235-248). Academic Press. [Link]

-

Khadem, S., & Shokr, A. (2021). Acetylcholinesterase inhibitors as Alzheimer's disease therapeutics. In Advances in Protein Chemistry and Structural Biology (Vol. 123, pp. 1-38). Elsevier. [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]

Technical Whitepaper: Safety, Handling, and Reactivity Profile of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter novel, highly specialized building blocks that lack exhaustive, compound-specific literature. tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate (Chemical Formula: C10H12F3NO3) is one such intermediate, utilized heavily in advanced drug discovery programs (such as PROTAC linker synthesis and fluorinated pharmacophore development).

Because a dedicated, fully populated Safety Data Sheet (SDS) for this exact molecule is rarely published by major vendors, we must synthesize its hazard profile by analyzing its structural moieties: the trifluoromethyl-furan core and the Boc-protected amine. This whitepaper establishes a self-validating framework for the safe handling, toxicological assessment, and synthetic manipulation of this compound.

Structural Causality and Physicochemical Profiling

Understanding the chemical behavior of a molecule is the foundational step in mitigating its hazards. We do not just observe hazards; we must understand the causality behind them.

-

The Furan Core: Furans are typically electron-rich and prone to rapid oxidation, ring-opening, or polymerization. However, the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position significantly depletes electron density from the furan ring. This increases its oxidative stability but alters its toxicological profile, making it more lipophilic and capable of penetrating biological membranes.

-

The Boc (tert-Butyloxycarbonyl) Group: The C3 amine is protected as a tert-butyl carbamate. This bulky group prevents unwanted nucleophilic attacks during upstream synthesis. However, under acidic conditions, it decomposes to release gaseous isobutylene and carbon dioxide. In a closed system, this creates a severe pressurization hazard.

Table 1: Extrapolated Physicochemical and Hazard Properties

| Property / Hazard | Extrapolated Data / GHS Classification | Mechanistic Causality |

| Appearance | White to off-white solid/semi-solid | Typical physical state for Boc-protected heteroaromatic amines. |

| Skin/Eye Irritation | Category 2 / 2A (H315, H319) | Lipophilic nature allows dermal penetration; the carbamate moiety acts as a localized irritant. |

| STOT SE 3 | Respiratory Tract Irritation (H335) | Volatilization of residual fluorinated organics or fine dust inhalation. |

| Decomposition | HF, NOx, COx generation | Thermal breakdown of the -CF3 group yields highly toxic hydrogen fluoride (HF) gas. |

| Reactivity | Acid-sensitive | Acidic cleavage of the Boc group releases CO2 and isobutylene gas. |

Hazard Identification & Toxicological Assessment

Drawing upon authoritative data for structurally analogous compounds, we can establish a rigorous safety baseline.

Toxicological Assessment: Boc-protected amines generally present hazards associated with skin and eye irritation. According to standard safety evaluations for analogous Boc-protected linkers, these compounds are classified under the Globally Harmonized System (GHS) as causing skin irritation (H315) and serious eye irritation (H319) 1. Furthermore, the presence of the 2-(trifluoromethyl)furan moiety introduces specific target organ toxicity risks (STOT SE 3, H336) and potential flammability concerns depending on the residual solvent content 2.

Thermal Decomposition and HF Hazard: The most critical hazard associated with this compound is its thermal decomposition profile. If subjected to extreme heat or fire, the trifluoromethyl group will degrade, releasing hydrogen fluoride (HF) gas, alongside nitrogen oxides (NOx) and carbon monoxide (CO) 3. HF is highly corrosive and systemic, requiring specialized first aid (calcium gluconate gel) not typically needed for standard organic compounds.

Mechanistic pathways of hazard generation during thermal and acidic decomposition.

Standard Operating Procedures (SOPs) for Safe Handling

Trustworthiness in laboratory execution requires protocols that are inherently self-validating. The following SOPs ensure that any deviation from safe handling is immediately detectable and correctable.

-

Engineering Controls: All manipulations must occur within a certified chemical fume hood to prevent inhalation of potential dust or volatile off-gassing.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended when handling concentrated solutions), chemical safety goggles with side-shields, and a flame-resistant lab coat.

-

Storage: Store under an inert atmosphere (Argon or N2) at 2-8°C to prevent premature thermal or hydrolytic degradation. Keep strictly segregated from strong acids, which will trigger unintended Boc deprotection and gas evolution.

Experimental Workflow: Safe Boc-Deprotection

The most common reaction performed on this building block is the removal of the Boc group to yield the free amine, 2-(trifluoromethyl)furan-3-amine. This protocol is designed to safely manage the gaseous byproducts (CO2 and isobutylene) and the toxicological risks of the fluorinated product. As noted in medicinal chemistry solvent sustainability studies, dichloromethane (DCM) is often used for this transformation, but its volatile hazards must be managed carefully 4.

Step-by-Step Methodology: Acidic Cleavage of the Boc Group

-

Preparation: In a well-ventilated fume hood, dissolve 1.0 mmol of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate in 4.0 mL of anhydrous dichloromethane (DCM) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Venting Setup: Attach a Claisen adapter with a mineral oil bubbler. Causality: The bubbler is critical to safely vent the stoichiometric generation of CO2 and isobutylene gases, preventing dangerous pressurization of the reaction vessel.

-

Acid Addition: Submerge the flask in an ice-water bath (0°C). Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) dropwise over 5 minutes.

-

Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via TLC or LC-MS. The cessation of gas evolution in the bubbler serves as a self-validating visual indicator that the deprotection is nearing completion (typically 1-2 hours).

-

Quenching & Workup: Concentrate the mixture under reduced pressure (using a cold trap to capture TFA/DCM). Redissolve the crude residue in ethyl acetate and wash carefully with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Caution: This neutralization step will generate additional CO2; vent the separatory funnel frequently.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the free amine. Store the highly reactive free amine under Argon at -20°C.

Workflow for safe Boc-deprotection of the fluorinated furan, managing gas evolution.

References

-

NextSDS. 2-(trifluoromethyl)furan — Chemical Substance Information. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Available at:[Link]

Sources

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Overview

The 2-(trifluoromethyl)furan motif is a highly valued bioisostere in medicinal chemistry, frequently utilized to enhance metabolic stability and lipophilicity in lead compounds, such as IRAK4 inhibitors[1]. Synthesizing tert-butyl (2-(trifluoromethyl)furan-3-yl)carbamate (a Boc-protected 3-aminofuran) requires a strategic approach due to the instability of free electron-deficient aminofurans.

This guide details a robust, self-validating three-step linear synthesis starting from commercially available ethyl 4,4,4-trifluoroacetoacetate. The sequence leverages a modified Feist-Benary furan synthesis[2], followed by controlled saponification, and culminates in a Curtius rearrangement to safely install the Boc-protected amine[3].

Mechanistic Pathway & Workflow

The synthesis relies on the sequential construction of the furan core, deprotection to the free acid, and a rearrangement-trapping cascade to yield the carbamate.

Figure 1: Three-step synthetic workflow for tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate.

Step-by-Step Experimental Protocols

Step 1: Feist-Benary Synthesis of Ethyl 2-(trifluoromethyl)furan-3-carboxylate

Mechanistic Insight: The Feist-Benary reaction constructs the furan ring via an initial aldol-type condensation between the enolate of ethyl 4,4,4-trifluoroacetoacetate and chloroacetaldehyde, followed by intramolecular cyclization and dehydration[4]. Pyridine is deliberately chosen as both the solvent and base; it acts as an acid scavenger for the generated HCl while providing a mildly basic environment that prevents the rapid polymerization of the highly reactive chloroacetaldehyde.

Protocol:

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a rubber septum.

-

Dissolve ethyl 4,4,4-trifluoroacetoacetate (10.0 g, 54.3 mmol) in anhydrous pyridine (200 mL).

-

While stirring vigorously at room temperature, add chloroacetaldehyde (40% wt. in water, 58.0 mL) dropwise over 15 minutes. Self-Validation Check: The solution will gradually darken; monitor the internal temperature to ensure it does not exceed 30 °C.

-

Allow the reaction mixture to stir at room temperature for 50 hours[3].

-

Workup: Concentrate the mixture under reduced pressure to remove the majority of the pyridine. Dilute the resulting residue with ethyl acetate (300 mL) and wash sequentially with 1N aqueous HCl (3 × 100 mL) to remove residual pyridine, followed by saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude dark oil via silica gel flash chromatography (eluting with 0-10% ethyl acetate in hexanes) to afford the product as a pale yellow liquid.

Step 2: Saponification to 2-(trifluoromethyl)furan-3-carboxylic acid

Mechanistic Insight: Lithium hydroxide (LiOH) is utilized instead of stronger bases (like NaOH or KOH) to ensure chemoselectivity. The electron-deficient nature of the trifluoromethyl-substituted furan makes the ring susceptible to base-catalyzed opening or defluorination under harsh conditions. Conducting the reaction at room temperature ensures the ester is hydrolyzed cleanly without degrading the heterocycle.

Protocol:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-(trifluoromethyl)furan-3-carboxylate (5.0 g, 24.0 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 80 mL).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 g, 48.0 mmol, 2.0 equiv) in a single portion.

-

Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1); the starting material spot (Rf ~0.7) should completely disappear.

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (30 mL) to remove any non-polar organic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1N aqueous HCl. A white precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure carboxylic acid as a white solid.

Step 3: Curtius Rearrangement to tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate

Mechanistic Insight: Diphenylphosphoryl azide (DPPA) is employed as a bench-stable, safer alternative to sodium azide for generating the intermediate acyl azide[3]. Upon heating, the acyl azide undergoes a concerted Curtius rearrangement, extruding nitrogen gas (the thermodynamic driving force) to form a highly reactive isocyanate. By utilizing tert-butanol as both a co-solvent and a nucleophilic trap, the isocyanate is immediately intercepted to form the stable Boc-protected amine. Strict exclusion of water is required to prevent the formation of a symmetric urea byproduct.

Protocol:

-

Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and flush with inert gas (N₂ or Argon).

-

Dissolve 2-(trifluoromethyl)furan-3-carboxylic acid (3.0 g, 16.6 mmol) in anhydrous toluene (50 mL) and anhydrous tert-butanol (50 mL).

-

Add N,N-diisopropylethylamine (DIPEA, 4.3 mL, 24.9 mmol, 1.5 equiv) followed by dropwise addition of DPPA (4.3 mL, 19.9 mmol, 1.2 equiv) at room temperature.

-

Stir the solution at room temperature for 30 minutes to allow for complete acyl azide formation.

-

Gradually heat the reaction mixture to 90 °C and maintain this temperature for 8 hours. Self-Validation Check: Gentle effervescence (N₂ evolution) should be observed as the reaction reaches ~65-70 °C, confirming the rearrangement is occurring.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove volatiles.

-

Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify via flash column chromatography (eluting with 0-15% ethyl acetate in petroleum ether) to afford tert-butyl (2-(trifluoromethyl)furan-3-yl)carbamate as a crystalline solid.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and expected yields for the synthetic sequence, providing a quick-reference baseline for process scale-up.

| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Expected Yield |

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1.0 | 10.0 g (54.3 mmol) | - |

| 1 | Chloroacetaldehyde (40% aq) | 78.50 | ~1.5 | 58.0 mL | - |

| 1 | Pyridine | 79.10 | Solvent | 200 mL | - |

| 1 | Ethyl 2-(trifluoromethyl)furan-3-carboxylate | 208.13 | - | - | 45 - 55% |

| 2 | Ethyl 2-(trifluoromethyl)furan-3-carboxylate | 208.13 | 1.0 | 5.0 g (24.0 mmol) | - |

| 2 | LiOH·H₂O | 41.96 | 2.0 | 2.0 g (48.0 mmol) | - |

| 2 | 2-(trifluoromethyl)furan-3-carboxylic acid | 180.08 | - | - | 85 - 95% |

| 3 | 2-(trifluoromethyl)furan-3-carboxylic acid | 180.08 | 1.0 | 3.0 g (16.6 mmol) | - |

| 3 | DPPA (Diphenylphosphoryl azide) | 275.24 | 1.2 | 4.3 mL (19.9 mmol) | - |

| 3 | DIPEA | 129.24 | 1.5 | 4.3 mL (24.9 mmol) | - |

| 3 | tert-Butanol | 74.12 | Reactant | 50 mL | - |

| 3 | tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate | 251.20 | - | - | 60 - 70% |

References

- WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity Source: Google Patents URL

-

Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Enantioselective Organocatalyzed Transformations of β-Ketoesters Source: ACS Publications (Chemical Reviews) URL:[Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl (5-Bromo-2-(trifluoromethyl)furan-3-yl)carbamate

Introduction: The Strategic Value of Trifluoromethylated Furans

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This "super-halogen" profoundly alters a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1][2] The furan nucleus, a five-membered aromatic heterocycle, is a prevalent motif in numerous natural products and pharmaceuticals. The combination of a furan ring with a CF₃ group and a synthetically versatile amino functionality creates a high-value building block for the rapid generation of diverse chemical entities.

This guide provides detailed protocols and expert insights for the derivatization of tert-butyl (5-bromo-2-(trifluoromethyl)furan-3-yl)carbamate, a substrate designed for strategic diversification via palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the furan ring, making tailored catalytic systems essential for successful transformations.[1][3] The protocols herein are designed as robust starting points for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic platform.

Understanding the Substrate: Reactivity and Considerations

The target substrate, tert-butyl (5-bromo-2-(trifluoromethyl)furan-3-yl)carbamate, possesses several key features that dictate its reactivity in palladium-catalyzed cross-coupling reactions:

-

The C-Br Bond at the 5-Position: The bromine atom serves as the leaving group, and its position on the furan ring is activated for oxidative addition to the palladium(0) catalyst.

-

The Trifluoromethyl Group (CF₃): This strongly electron-withdrawing group deactivates the furan ring, making the C-Br bond more susceptible to oxidative addition. This is generally beneficial for initiating the catalytic cycle.[1][4]

-

The tert-Butyl Carbamate (Boc) Protecting Group: The Boc group protects the amino functionality at the 3-position.[5] It is generally stable under most cross-coupling conditions but can be readily removed post-coupling with acid to reveal the primary amine for further functionalization.[5][6] Its steric bulk is not expected to significantly hinder reactions at the distal 5-position.

The Engine of Discovery: The Palladium Cross-Coupling Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, operate through a similar catalytic cycle.[7][8][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.

Caption: Generalized Palladium Catalytic Cycle.

Experimental Protocols

The following protocols are designed as starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific coupling partners.

Caption: General Experimental Workflow.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and vinyl-furan structures.[7][10][11]

Expert Insights:

-

Catalyst/Ligand System: The electron-deficient nature of the trifluoromethylated furan suggests that an electron-rich and bulky phosphine ligand will be beneficial.[3][4] Ligands like SPhos or XPhos, developed by the Buchwald group, are excellent choices as they accelerate both the oxidative addition and reductive elimination steps.[12] Using a pre-formed catalyst (a "precatalyst") can lead to more reproducible results.

-

Base Selection: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates, and its efficacy can be enhanced by the presence of a small amount of water.[10][13]

-

Solvent: A mixture of a non-polar solvent like 1,4-dioxane or toluene with water is standard, facilitating the dissolution of both the organic and inorganic reagents.[10][11]

Protocol:

-

Preparation: To an oven-dried Schlenk flask, add tert-butyl (5-bromo-2-(trifluoromethyl)furan-3-yl)carbamate (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) to the flask. Then, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe (to achieve a final concentration of ~0.1 M).

-

Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic Acid | SPhos Pd G3 (2 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 85-95 |

| 4-Methoxyphenylboronic Acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 80-90 |

| 3-Pyridylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 95 | 70-85 |

| 4-Vinylphenylboronic Acid | SPhos Pd G3 (2 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 85 | 75-90 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is unparalleled for constructing C-N bonds, enabling the synthesis of a wide array of arylamines from primary and secondary amines, anilines, and N-heterocycles.[9][14][15]

Expert Insights:

-

Catalyst/Ligand System: As with Suzuki coupling, bulky biarylphosphine ligands are critical. For coupling with primary amines, BrettPhos is often superior.[16] For secondary amines, including heterocycles like morpholine or carbazole, XPhos or RuPhos are highly effective.[15][16]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice. For very sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[15][17]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to ensure the stability of the highly reactive palladium-amido intermediate.[17][18]

Protocol:

-

Preparation: In a glovebox or under a flow of argon, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk flask.

-

Reagent Addition: Add tert-butyl (5-bromo-2-(trifluoromethyl)furan-3-yl)carbamate (1.0 equiv.). Seal the flask.

-

Inert Atmosphere: Remove the flask from the glovebox, add anhydrous, degassed toluene (~0.1 M), followed by the amine coupling partner (1.2 equiv.) via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 90-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Morpholine | XPhos Pd G3 (2 mol%) | NaOtBu | Toluene | 100 | 80-95 |

| Aniline | BrettPhos Pd G3 (2 mol%) | NaOtBu | Toluene | 110 | 75-90 |

| Carbazole | RuPhos Pd G3 (2 mol%) | Cs₂CO₃ | Dioxane | 110 | 70-85 |

| Benzylamine | BrettPhos Pd G3 (2 mol%) | LiHMDS | THF | 65 | 70-85 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates for synthesizing more complex molecules and conjugated materials.[19][20][21]

Expert Insights:

-

Catalyst System: The classic Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[19] The copper facilitates the formation of a copper-acetylide intermediate, which then transmetalates to palladium.

-

Copper-Free Conditions: A significant drawback of the classic method is the formation of undesired alkyne homocoupling (Glaser coupling), promoted by the copper catalyst.[20][21] Modern protocols often employ copper-free conditions. This requires a more active palladium catalyst system and often a stronger amine base to facilitate the direct reaction of the alkyne with the palladium center.

-

Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[19][22]

Protocol (Copper-Free):

-

Preparation: To an oven-dried Schlenk flask, add tert-butyl (5-bromo-2-(trifluoromethyl)furan-3-yl)carbamate (1.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this three times.

-

Reagent Addition: Add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Add an anhydrous solvent such as DMF, followed by the terminal alkyne (1.5 equiv.) and an amine base like triethylamine (Et₃N, 3.0 equiv.).

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylacetylene | Pd(OAc)₂/SPhos | Et₃N | DMF | 60 | 80-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | DIPEA | THF | 50 | 85-95 |

| 1-Octyne | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 80 | 70-85 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | Et₃N | Toluene | 70 | 80-90 |

Table 3: Representative Conditions for Sonogashira Coupling.

Conclusion and Future Outlook

The protocols detailed in this guide demonstrate the synthetic versatility of tert-butyl (5-bromo-2-(trifluoromethyl)furan-3-yl)carbamate as a platform for generating novel, highly functionalized molecules. The electron-deficient nature of the substrate, imparted by the trifluoromethyl group, necessitates the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands. By systematically applying the principles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently access a wide range of C-C and C-N linked derivatives. Subsequent deprotection of the Boc group offers a gateway to further elaboration, making this a powerful strategy in the iterative process of drug discovery and materials science innovation.

References

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2014). Chemistry Central Journal. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2011). Science. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2012). Organic Letters. [Link]

-

Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. (2014). The Journal of Organic Chemistry. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (2011). Tetrahedron. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). Chemical Science. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

-

Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. [Link]

-

Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (2019). Organic Letters. [Link]

-

A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). Chemical Science. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Catalysts. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. (2011). Organic Letters. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). International Journal of Molecular Sciences. [Link]

-

Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (1999). Chemical Reviews. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Supporting Information. Angewandte Chemie. [Link]

-

Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

-

An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. (2023). Organic Letters. [Link]

-

Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. (2019). Journal of the American Chemical Society. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Molecules. [Link]

Sources

- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Strategic Functionalization of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate for Medicinal Chemistry

Introduction: The Strategic Value of a Trifluoromethylated Furan Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature and conformation of the parent molecule.[3][4][5] When this group is installed on a furan ring—a privileged heterocycle in medicinal chemistry—it creates a scaffold with significant potential.

The molecule tert-butyl (2-(trifluoromethyl)furan-3-yl)carbamate is a highly valuable building block for several reasons. The 2-CF3 group acts as a powerful electronic and steric modulator, while the 3-N-Boc-carbamate serves a dual purpose: it is a protected amine, a common pharmacophoric element, and, more critically, a potent Directed Metalation Group (DMG) . This unique combination allows for precise and regioselective functionalization of the furan core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the key strategies for functionalizing this scaffold, focusing on the underlying chemical principles, field-proven protocols, and subsequent transformations that unlock its full potential in medicinal chemistry programs.

Part 1: Directed ortho-Metalation (DoM) at the C4-Position

The most powerful and direct strategy for functionalizing this scaffold is through Directed ortho-Metalation (DoM). The tert-butoxycarbonyl (Boc) carbamate group is one of the most effective DMGs, capable of directing deprotonation to the adjacent C4 position with high fidelity, overriding the natural propensity of furan to deprotonate at C2 or C5.[6][7][8]

Mechanism & Rationale: The process involves the coordination of a strong organolithium base (e.g., n-butyllithium) to the carbonyl oxygen of the carbamate. This coordination acidifies the proximal C4 proton, facilitating its abstraction to form a stable ortho-lithiated intermediate. This intermediate can then be quenched with a wide array of electrophiles to introduce new functionality exclusively at the C4 position.[8][9] The use of cryogenic temperatures (-78 °C) is critical to maintain the stability of the aryllithium species and prevent side reactions like the anionic-Fries rearrangement.[6]

Caption: Workflow for C4-functionalization via Directed ortho-Metalation (DoM).

Protocol 1.1: General Procedure for DoM and Electrophilic Quench

Materials:

-

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Electrophile (e.g., N-iodosuccinimide, benzaldehyde, etc.)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add tert-butyl (2-(trifluoromethyl)furan-3-yl)carbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.

-

Warming & Quenching: After stirring for an additional 1-3 hours at -78 °C (reaction progress can be monitored by TLC), slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C4-functionalized product.

Data Table: Representative C4-Functionalization via DoM

| Entry | Electrophile (E+) | C4-Substituent | Typical Yield (%) |

| 1 | I2 or NIS | -I | 85-95 |

| 2 | Benzaldehyde | -CH(OH)Ph | 70-85 |

| 3 | DMF | -CHO | 75-90 |

| 4 | CO2(g), then H+ | -COOH | 80-95 |

| 5 | B(OMe)3, then H+ | -B(OH)2 | 60-75 |

Note: Yields are estimates based on analogous systems and are highly dependent on the specific electrophile and reaction optimization.

Part 2: Diversification via Palladium-Catalyzed Cross-Coupling

The introduction of a halide (e.g., iodine from Protocol 1.1) or a boronic acid/ester at the C4-position opens the door to a vast array of palladium-catalyzed cross-coupling reactions. These methods are fundamental to medicinal chemistry for their reliability and broad functional group tolerance in forging new carbon-carbon and carbon-heteroatom bonds.[10][11]

Catalytic Cycle Rationale: Most palladium-catalyzed cross-coupling reactions proceed through a Pd(0)/Pd(II) catalytic cycle.[10][12] The cycle begins with the oxidative addition of the C4-functionalized furan (e.g., an aryl halide) to a Pd(0) complex. This is followed by transmetalation with an organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling). The cycle concludes with reductive elimination , which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[11] The choice of ligand is crucial for stabilizing the palladium center and modulating its reactivity.[12]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling of C4-Iodo-Furan Derivative

Materials:

-

tert-Butyl (4-iodo-2-(trifluoromethyl)furan-3-yl)carbamate (from Protocol 1.1)

-

Aryl or Heteroaryl Boronic Acid or Ester (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2-3 eq)

-

Solvent System (e.g., Dioxane/Water or DME)

Procedure:

-

Setup: To a vial or flask, add the C4-iodo-furan (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq), and the base (e.g., K2CO3, 2.0 eq).

-

Degassing: Seal the vessel and evacuate and backfill with argon three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Drying & Concentration: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford the C4-aryl/heteroaryl substituted furan.

Data Table: Scope of Cross-Coupling Reactions

| Entry | Reaction Type | Coupling Partner (M) | Catalyst/Ligand Example | C4-Substituent |

| 1 | Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, SPhos | Aryl, Heteroaryl |

| 2 | Stille | R-Sn(Bu)3 | Pd(PPh3)4 | Aryl, Vinyl |

| 3 | Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI | Alkynyl |

| 4 | Heck | Alkene | Pd(OAc)2, P(o-tol)3 | Alkenyl |

| 5 | Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, BINAP | Amino |

Part 3: Advanced Strategies & Further Transformations

Transition Metal-Catalyzed C-H Activation

While DoM provides excellent control for C4-functionalization, direct C-H activation at the C5 position represents a more atom-economical approach. The carbamate group can also serve as a directing group for palladium or rhodium catalysts. However, this can be challenging due to the strong electron-withdrawing nature of the CF3 group, which deactivates the furan ring towards electrophilic palladation.[13] Specific ligand and oxidant systems are often required to achieve viable reactivity.[14]

Caption: Overall strategic workflow for diversifying the furan scaffold.

N-H Bond Functionalization and Deprotection

The Boc-carbamate is not merely a directing group; it is a versatile protected amine.

-

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the primary amine at the C3 position. This amine is a key handle for introducing further diversity, for instance, through amide bond formation, reductive amination, or sulfonylation.

-

N-Alkylation/Arylation: While less common, N-H functionalization can be achieved prior to other C-H functionalization steps, although this may alter its efficacy as a directing group.

Protocol 3.1: Boc Deprotection

Materials:

-

Boc-protected furan derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in DCM (0.1-0.2 M).

-

Acid Addition: Add TFA (5-10 eq) to the solution at room temperature.

-

Reaction: Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO3 solution until effervescence ceases.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

-

Drying & Concentration: Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the free amine, which can be used directly or purified further if necessary.

Conclusion

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate is a scaffold of significant strategic importance in medicinal chemistry. Its true value is unlocked through the judicious application of modern synthetic methodologies. By leveraging the carbamate as a powerful directed metalation group, chemists can achieve highly regioselective C4-functionalization. This initial step provides a crucial entry point for extensive diversification via robust palladium-catalyzed cross-coupling reactions. Complemented by advanced C-H activation strategies and straightforward N-H bond transformations, this building block offers a rapid, efficient, and highly flexible platform for the synthesis of novel, drug-like molecules.

References

- Directed (ortho) Metallation.

-

Snieckus, V. Directed ortho metalation. Toluene-p-sulfonamides and related chiral amides. Enantioselective syntheses of phthalides. Pure and Applied Chemistry. 1990;62(10):2047-2056. Available at: [Link]

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.

-

Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(14):3009. Available at: [Link]

-

Cho, S. H.; Kim, J. Y.; Kwak, J.; Chang, S. Recent advances in the transition metal-catalyzed twofold oxidative C–H bond activation strategy for C–C and C–N bond formation. Chemical Society Reviews. 2011;40(10):5068-5083. Available at: [Link]

- Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorofurans: Application Notes and Protocols - Benchchem.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

Hiyama, T. Organosilicon and Organotin Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH Verlag GmbH & Co. KGaA; 2004:421-453. Available at: [Link]

-

Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(14):3009. Available at: [Link]

- Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis.

-

Amii, H.; Uneyama, K. C–F Bond Activation in Organic Synthesis. Chemical Reviews. 2009;109(5):2119-2183. Available at: [Link]

-

Directed ortho metalation - Wikipedia. Available at: [Link]

-

Workentin, M. S.; Snieckus, V. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules. 2020;25(24):5849. Available at: [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

- Directed ortho metalation - Grokipedia.

-

Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(14):3009. Available at: [Link]

-

Doucet, H.; Hoarau, C. Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. 2007;26(1):153-160. Available at: [Link]

-

Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing). Available at: [Link]

-

Combined Furan C–H Activation and Furyl Ring-Opening by an Iron(II) Complex - OSTI.GOV. Available at: [Link]

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes - SciSpace. Available at: [Link]

-

Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via Formal Trienamine Catalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359. Available at: [Link]

- An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol - Benchchem.

-

Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - Beilstein Journals. Available at: [Link]

-

tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - MDPI. Available at: [Link]

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of trifluoromethyl carbinols - Organic Chemistry Portal. Available at: [Link]

-

tert-Butyl N-(thiophen-2-yl)carbamate - PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Directed ortho metalation â Grokipedia [grokipedia.com]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

Scale-Up Synthesis of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate for Agrochemical Research: A Process Chemistry Protocol

Executive Summary & Context

The incorporation of trifluoromethyl ( CF3 ) groups into heterocyclic cores is a cornerstone strategy in modern agrochemical and pharmaceutical design. Specifically, CF3 -substituted furans exhibit enhanced lipophilicity, metabolic stability, and target binding affinity, making them privileged scaffolds for novel fungicides (e.g., Succinate Dehydrogenase Inhibitors, SDHIs) and insecticides 1.

This application note details the robust, scale-up synthesis of tert-butyl (2-(trifluoromethyl)furan-3-yl)carbamate from 2-(trifluoromethyl)furan-3-carboxylic acid. By transitioning from traditional batch chemistry to a continuous flow paradigm, this protocol resolves the severe safety and mass-transfer bottlenecks inherently associated with azide-mediated rearrangements.

Mechanistic Causality & Process Strategy

To install the Boc-protected amine at the C3 position of the furan ring, the Curtius rearrangement is the most direct and atom-economical retrosynthetic disconnection 2.

By treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a tertiary amine base, an acyl azide intermediate is generated 3. Thermal decomposition of this acyl azide proceeds via a concerted mechanism—releasing nitrogen gas and yielding a highly reactive isocyanate. This electrophilic intermediate is subsequently trapped by tert-butanol to form the stable Boc-carbamate 2.

Fig 1: DPPA-mediated Curtius rearrangement pathway from carboxylic acid to Boc-carbamate.

The Causality of Continuous Flow for Scale-Up